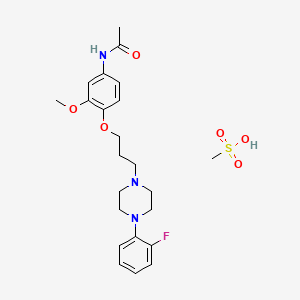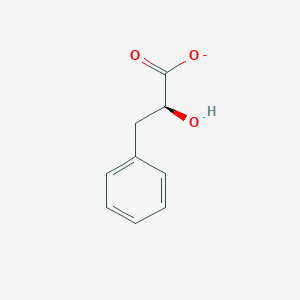
(S)-3-phenyllactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-phenyllactate is a (2S)-2-hydroxy monocarboxylic acid anion resulting from the removal of a proton from the carboxylic acid group of (S)-3-phenyllactic acid. It is a 3-phenyllactate and a (2S)-2-hydroxy monocarboxylic acid anion. It is a conjugate base of a (S)-3-phenyllactic acid. It is an enantiomer of a (R)-3-phenyllactate.
Scientific Research Applications
Enhanced Phenyllactic Acid Production
The production of 3-Phenyllactic acid (PhLA) from glucose in Escherichia coli is optimized by utilizing oxygen limitation and controlling the dissolved oxygen (DO) levels. High glucose concentration and oxygen-limited conditions (DO = 0 ppm) significantly enhance PhLA production. The study highlights the critical role of controlling DO levels for improving the production of various aromatic compounds through the shikimate pathway (Kawaguchi et al., 2019).
Bio-Polyester Production from Renewable Resources
One-step Fermentative Production of Aromatic Polyesters
(S)-3-Phenyllactate is integrated into the one-step fermentation process for producing aromatic polyesters from glucose. Metabolically engineered Escherichia coli strains successfully produce various poly(3HB-co-d-phenyllactate) polymers, demonstrating a sustainable approach for polyester production from renewable resources (Yang et al., 2018).
Understanding Biosynthesis in Lactic Acid Bacteria
Mechanism of Phenyllactate Biosynthesis in LAB
The study on Lactobacillus plantarum LY-78 provides insights into the mechanism of phenyllactate (PLA) biosynthesis in lactic acid bacteria (LAB). The research presents the genome, transcriptome, and fermentation analyses, revealing the pathways, operons, and key genes involved in PLA biosynthesis, offering valuable insights for future applications (Sun et al., 2019).
Innovative Pathways for Cinnamic Acid Production
Alternative Fermentation Pathway for Cinnamic Acid
An innovative metabolic pathway for fermenting glucose to cinnamic acid (CA) via d-phenyllactate is designed, offering a novel and efficient alternative to conventional processes. This process optimizes the incubation periods under aerobic and anaerobic conditions, significantly improving CA yield from glucose (Masuo et al., 2016).
Enantioseparation and Antimicrobial Applications
Enantioseparation for Medical and Agricultural Applications
The study presents a method for the enantioseparation of 3-phenyllactic acid, crucial for differentiating its pharmacological activity. The technique involves chiral ligand exchange countercurrent chromatography, achieving high optical purity of enantiomeric 3-phenyllactic acid, essential for pharmaceutical and agricultural applications (Tong et al., 2017).
3-Phenyllactic Acid as a Broad-Spectrum Antimicrobial Agent
The compound is recognized for its antimicrobial properties, effective against various bacteria and fungi. Its potential as a food and feed additive makes it a significant alternative to antibiotics for controlling microbial contamination and increasing the shelf life of products (Chau, 2016).
Molecular and Structural Insights
Rhodococcus L-phenylalanine Dehydrogenase
The enzyme from Rhodococcus sp. M4 is analyzed, providing insights into its kinetics, mechanism, and structural basis for catalytic specificity. The study contributes to understanding the enzymatic reaction and redox specificity, pertinent to the metabolism of L-phenylalanine and L-3-phenyllactate (Brunhuber et al., 2000).
Synthesis and Structural Analysis of Chiral Cluster Complexes
The study focuses on the synthesis and structural characterization of new chiral cluster complexes containing (S)-mandelate and (S)-phenyllactate ligands. The findings contribute to the understanding of the dynamics at the Mo–Py coordination site, essential for applications in coordination chemistry and material science (Gushchin et al., 2016).
properties
Product Name |
(S)-3-phenyllactate |
|---|---|
Molecular Formula |
C9H9O3- |
Molecular Weight |
165.17 g/mol |
IUPAC Name |
(2S)-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/p-1/t8-/m0/s1 |
InChI Key |
VOXXWSYKYCBWHO-QMMMGPOBSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])O |
SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



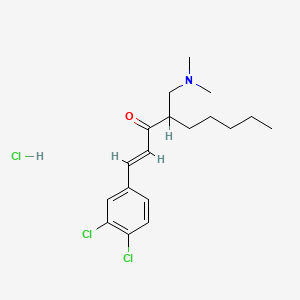

![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenal](/img/structure/B1236110.png)
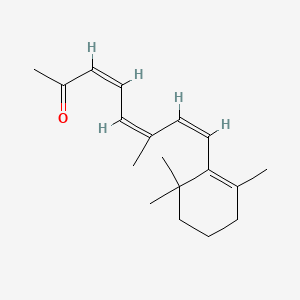

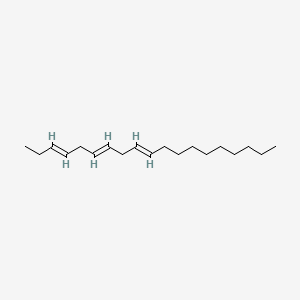

![(E)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B1236117.png)
![N-[3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide](/img/structure/B1236118.png)
![(4S,7R,8R,10R,13R,16S)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1236122.png)
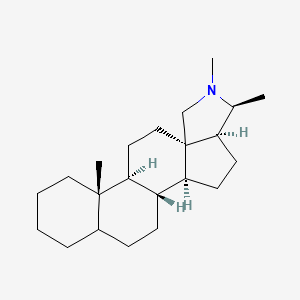
![4-[(2,6-dichlorobenzylidene)amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B1236124.png)
![(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid](/img/structure/B1236125.png)
